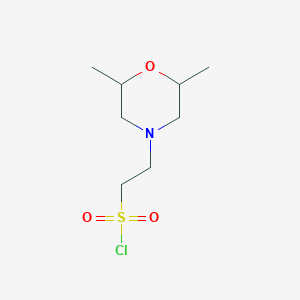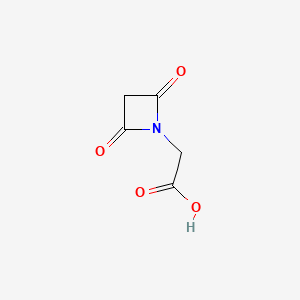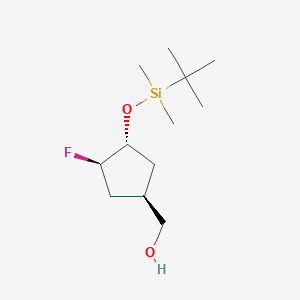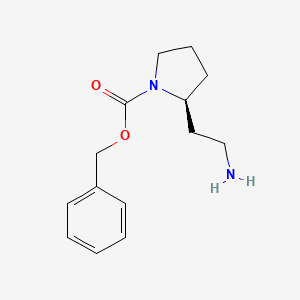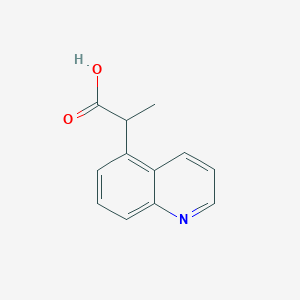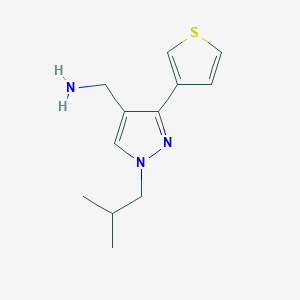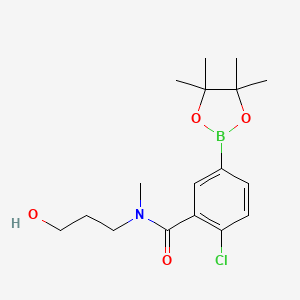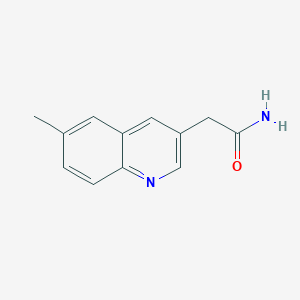![molecular formula C10H11Br2NO B13324482 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, and two bromine atoms substituted at the 2 and 6 positions of a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol typically involves multi-step organic reactions. One common approach is the bromination of phenol derivatives followed by the introduction of the amino(cyclopropyl)methyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and subsequent functional group modifications. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol: Fluorine atoms replace the bromine atoms.
4-[Amino(cyclopropyl)methyl]-2,6-diiodophenol: Iodine atoms are substituted for bromine.
Uniqueness
The uniqueness of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol lies in the presence of bromine atoms, which can influence its reactivity and interactions with biological targets differently compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain proteins or enzymes.
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
4-[amino(cyclopropyl)methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C10H11Br2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI-Schlüssel |
SOUINGUAOJVBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C(=C2)Br)O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
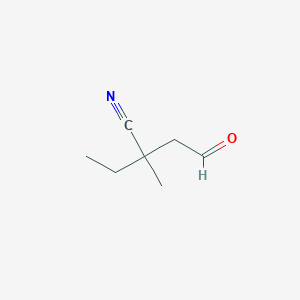
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
